

what is (+)-Biotin-ONP and its chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Biotin-ONP

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An In-depth Technical Guide to **(+)-Biotin-ONP** for Researchers and Drug Development Professionals

Introduction to (+)-Biotin-ONP

(+)-Biotin-p-nitrophenyl ester, commonly abbreviated as **(+)-Biotin-ONP**, is a pre-activated form of biotin used extensively in biochemical and biotechnological research.[1] It is a highly efficient reagent for biotinylation, the process of covalently attaching biotin to other molecules such as proteins, peptides, and nucleic acids.[2] The key feature of **(+)-Biotin-ONP** is the p-nitrophenyl ester group, which is a good leaving group, facilitating the reaction with primary and secondary amines under mild conditions. This reagent is particularly favored for the biotinylation of peptides during solid-phase synthesis due to its enhanced solubility and reactivity compared to other biotinylating agents like Biotin-OSu (N-hydroxysuccinimide ester). [2]

The biotin moiety itself is a water-soluble vitamin (Vitamin B7) that exhibits an extraordinarily high affinity for the proteins avidin and streptavidin.[3][4] This strong and specific interaction forms the basis for numerous detection, purification, and immobilization techniques in molecular biology and drug development.[5] Consequently, biotin-labeled molecules are invaluable tools for applications ranging from immunoassays and affinity chromatography to receptor localization and the study of molecular interactions.[1]

Chemical Structure and Properties

(+)-Biotin-ONP consists of the characteristic bicyclic ring structure of biotin connected via a valeric acid linker to a p-nitrophenyl ester.

Chemical Structure:

Caption: Chemical structure of (+)-Biotin-p-nitrophenyl ester.

Quantitative Data Summary

The physicochemical properties of **(+)-Biotin-ONP** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Synonyms	Biotin p-nitrophenyl ester, Biotin-ONp, 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid p-nitrophenyl ester	
CAS Number	33755-53-2	[6]
Molecular Formula	C ₁₆ H ₁₉ N ₃ O ₅ S	[6][7]
Molecular Weight	365.40 g/mol	[6][7]
Appearance	Powder	
Melting Point	163-165 °C	
Purity (Assay)	≥97.0% (HPLC), ≥98% (TLC)	
Storage Temperature	15-25°C	
SMILES String	S1--INVALID-LINK-- CCCCC(=O)Oc2ccc(cc2)-- INVALID-LINK--[O-]	
InChI Key	YUDNXDTXQPYKCA- YDHLFZDLSA-N	

Experimental Protocols

The primary application of **(+)-Biotin-ONP** is the biotinylation of primary and secondary amines in biomolecules. Below is a detailed protocol for the biotinylation of a peptide in solution, a

common procedure in many research laboratories.

Protocol: Biotinylation of a Peptide in Solution

Objective: To covalently label a peptide with **(+)-Biotin-ONP** at its N-terminus or the ϵ -amino group of a lysine residue.

Materials:

- Peptide of interest (with at least one primary amine)
- **(+)-Biotin-ONP**
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-9.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Dialysis tubing or size-exclusion chromatography column for purification
- Spectrophotometer for quantification

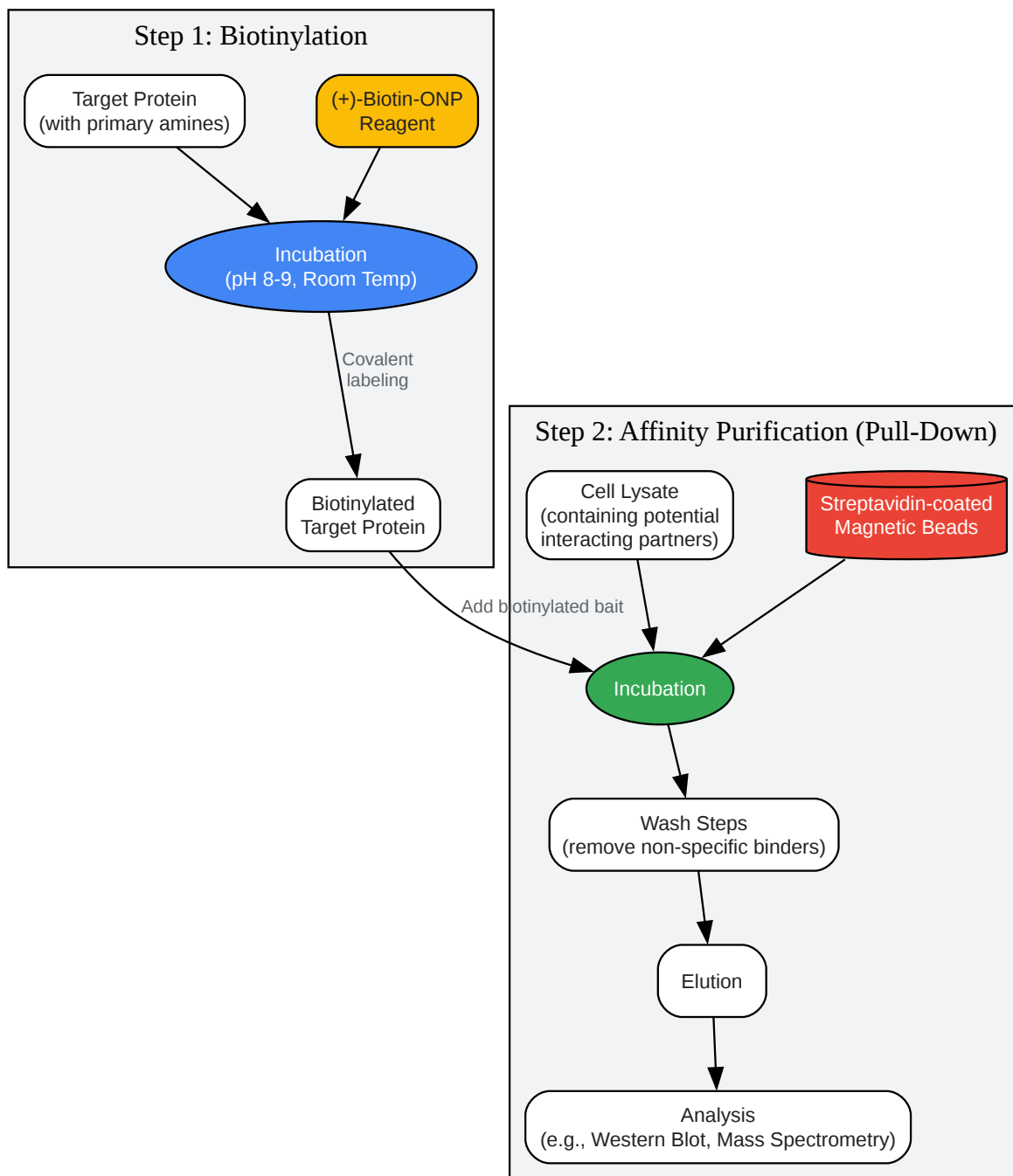
Procedure:

- Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) that would compete with the reaction.
- Biotin-ONP Preparation: Immediately before use, dissolve **(+)-Biotin-ONP** in DMF or DMSO to a concentration of 10-20 mg/mL.
- Biotinylation Reaction:
 - Calculate the molar excess of **(+)-Biotin-ONP** required. A 10- to 20-fold molar excess over the peptide is a common starting point. The optimal ratio may need to be determined empirically.

- Slowly add the calculated volume of the **(+)-Biotin-ONP** solution to the peptide solution while gently vortexing.
- Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation.
- Reaction Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. The excess Tris will react with and consume any unreacted **(+)-Biotin-ONP**. Incubate for 30 minutes at room temperature.
- Purification:
 - Remove the excess, unreacted biotin reagent and byproducts. For peptides, this is typically achieved through dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography column (e.g., Sephadex G-25).
 - Collect the fractions containing the biotinylated peptide.
- Quantification and Validation:
 - Determine the concentration of the purified biotinylated peptide using a standard protein assay (e.g., BCA assay) or by measuring absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.
 - The efficiency of biotinylation can be assessed using techniques such as mass spectrometry (to observe the mass shift corresponding to biotin addition) or a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which quantifies the amount of incorporated biotin.

Visualization of Experimental Workflow

The following diagram illustrates a common experimental workflow involving the biotinylation of a target protein followed by its use in a pull-down assay to identify interacting partners.



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Caption: Workflow for protein biotinylation and subsequent affinity pull-down assay.

Conclusion

(+)-Biotin-ONP is a robust and versatile reagent for the site-specific labeling of biomolecules. Its superior solubility and reactivity make it an excellent choice for biotinylating peptides and proteins, enabling a wide array of downstream applications. The strong interaction between biotin and streptavidin/avidin provides a powerful handle for the detection, purification, and functional analysis of these labeled molecules, making **(+)-Biotin-ONP** an indispensable tool for researchers in life sciences and drug discovery.

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- To cite this document: BenchChem. [what is (+)-Biotin-ONP and its chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196719#what-is-biotin-onp-and-its-chemical-structure]

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